3-chloro-2,5,6-trifluoro-4-(4-methoxyphenoxy)pyridine
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Overview
Description
3-chloro-2,5,6-trifluoro-4-(4-methoxyphenoxy)pyridine is a halogenated pyridine derivative with the molecular formula C₁₂H₇ClF₃NO₂. This compound is characterized by the presence of chlorine, fluorine, and methoxyphenoxy groups attached to a pyridine ring. It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Preparation Methods
The synthesis of 3-chloro-2,5,6-trifluoro-4-(4-methoxyphenoxy)pyridine typically involves the reaction of 3-chloro-2,5,6-trifluoropyridine with 4-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-chloro-2,5,6-trifluoro-4-(4-methoxyphenoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), solvents (e.g., DMF), and catalysts (e.g., palladium). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-chloro-2,5,6-trifluoro-4-(4-methoxyphenoxy)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-2,5,6-trifluoro-4-(4-methoxyphenoxy)pyridine and its derivatives involves interactions with specific molecular targets. For instance, in agrochemical applications, the compound may inhibit essential enzymes in pests, leading to their death. In pharmaceutical applications, the compound’s derivatives may interact with specific proteins or receptors, modulating biological pathways to exert therapeutic effects .
Comparison with Similar Compounds
3-chloro-2,5,6-trifluoro-4-(4-methoxyphenoxy)pyridine can be compared with other halogenated pyridine derivatives, such as:
2,3-dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
2-chloro-4-(trifluoromethyl)pyridine: Utilized in the synthesis of various organic compounds.
3-chloro-5-(trifluoromethyl)pyridin-2-amine: Acts as a reactant in the synthesis of hybrid molecules for potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
3-chloro-2,5,6-trifluoro-4-(4-methoxyphenoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2/c1-18-6-2-4-7(5-3-6)19-10-8(13)11(15)17-12(16)9(10)14/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXBTJCHZCLGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C(=NC(=C2Cl)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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